
N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-326439 involves multiple steps, starting with the preparation of the imidazolidine-2,4,5-trione core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-(2,4-dimethoxyphenyl)-2-oxoethyl group is carried out via a series of substitution reactions, often involving the use of strong bases and nucleophiles .
Industrial Production Methods
Industrial production of WAY-326439 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
WAY-326439 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WAY-326439 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating mGlu4 receptors, which are implicated in various neurological disorders.
Medicine: Explored for potential therapeutic applications in treating conditions such as Parkinson’s disease and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
WAY-326439 exerts its effects by modulating the activity of metabotropic glutamate receptor 4 (mGlu4). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity. By binding to mGlu4, WAY-326439 influences various signaling pathways, leading to changes in neuronal activity and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)imidazolidine-2,4,5-trione: Shares a similar core structure but with different substituents.
2,4,5-Imidazolidinetrione derivatives: Various derivatives with modifications to the imidazolidine ring or the phenyl group.
Uniqueness
WAY-326439 is unique due to its specific binding affinity for mGlu4 and its potential therapeutic applications. Its distinct chemical structure allows for selective modulation of mGlu4, making it a valuable tool in both research and potential clinical settings .
Properties
Molecular Formula |
C21H26FN3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]acetamide |
InChI |
InChI=1S/C21H26FN3O5S/c1-29-17-6-9-19(20(14-17)30-2)23-21(26)15-24-10-3-11-25(13-12-24)31(27,28)18-7-4-16(22)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChI Key |
LEAQGRUMZLVZJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)
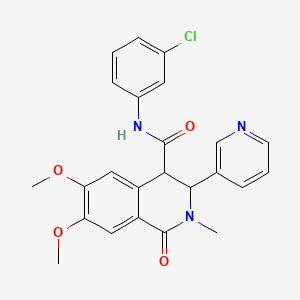
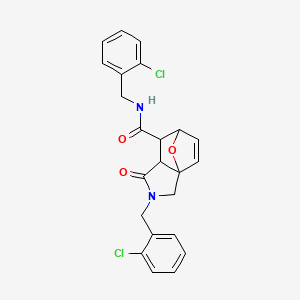
![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)
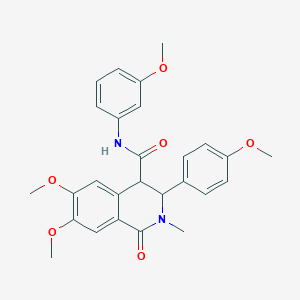
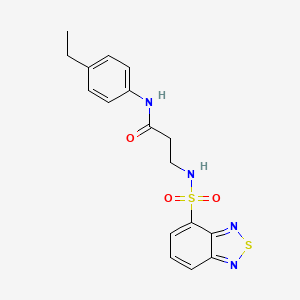
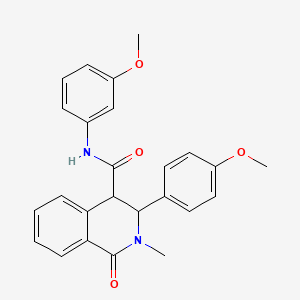
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
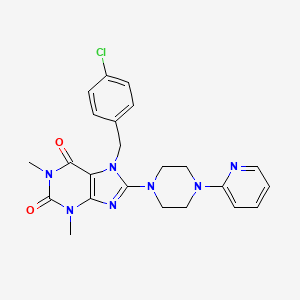
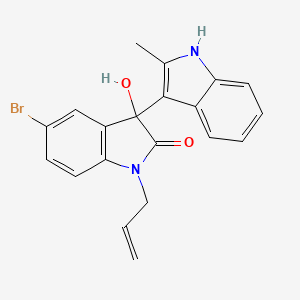
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
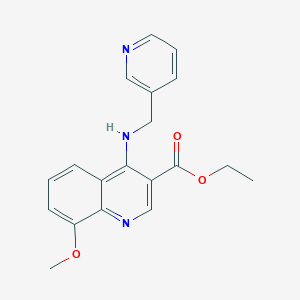
![N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide](/img/structure/B10816986.png)
